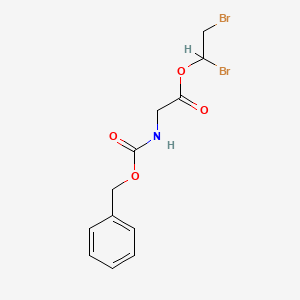

N-Carbobenzoxyglycine 1,2-dibromoethyl ester

CAS No.: 64187-25-3

Cat. No.: VC18677236

Molecular Formula: C12H13Br2NO4

Molecular Weight: 395.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64187-25-3 |

|---|---|

| Molecular Formula | C12H13Br2NO4 |

| Molecular Weight | 395.04 g/mol |

| IUPAC Name | 1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate |

| Standard InChI | InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17) |

| Standard InChI Key | CMTVPQLIRWBCIV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Carbobenzoxyglycine 1,2-dibromoethyl ester belongs to the class of carbobenzoxy-protected amino acid esters. The carbobenzoxy group (-) shields the amino functionality of glycine during synthetic procedures, while the 1,2-dibromoethyl ester (-) introduces electrophilic reactivity for subsequent substitution or elimination reactions. The bromine atoms at the 1- and 2-positions of the ethyl ester enhance the compound’s ability to act as an alkylating agent, a property leveraged in targeted drug delivery systems.

Physical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physical Properties of N-Carbobenzoxyglycine 1,2-Dibromoethyl Ester

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 395.04 g/mol | |

| CAS Number | 64187-25-3 | |

| Solubility | Soluble in dichloromethane, toluene | |

| Stability | Sensitive to hydrolysis |

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of N-carbobenzoxyglycine 1,2-dibromoethyl ester typically involves coupling carbobenzoxy-protected glycine with 1,2-dibromoethanol under acidic or catalytic conditions. A standard protocol includes:

-

Activation of Glycine: Glycine is protected using carbobenzyl chloride in alkaline aqueous conditions.

-

Esterification: The protected glycine reacts with 1,2-dibromoethanol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

-

Purification: The crude product is purified via column chromatography or recrystallization, yielding a colorless to pale-yellow solid.

| Catalyst | Yield (%) | Reusability | Corrosivity |

|---|---|---|---|

| Silica Gel Sulfonic Acid | 95–97 | High | Low |

| Sulfuric Acid | 80–85 | None | High |

Chemical Reactivity and Applications

Peptide Synthesis

The carbobenzoxy group’s primary role is to protect amino groups during peptide chain elongation. Post-synthesis, the group is removed via hydrogenolysis or acidolysis, enabling precise control over peptide architecture. The dibromoethyl ester moiety further allows site-specific alkylation, a strategy employed in prodrug design to enhance target tissue selectivity.

Electrophilic Alkylation

The compound’s brominated ester group participates in nucleophilic substitution reactions. For instance, in the presence of amines or thiols, it forms covalent bonds critical for constructing drug conjugates or cross-linked polymers. This reactivity is exploited in cancer therapeutics to link cytotoxins to tumor-targeting antibodies.

| Compound | Activity | Model | Efficacy | Source |

|---|---|---|---|---|

| N-Cbz-L-leucine 1,2-dibromoethyl ester | Antifertility | Mice | 80–90% | |

| N-Cbz-L-phenylalanine vinyl ester | Antiproteolytic | In vitro | IC₅₀ = 5 μM |

Mechanistic Insights

The antiproteolytic action arises from irreversible inhibition of serine proteases through covalent modification of active-site residues . This mechanism parallels α₁-antitrypsin’s function but offers tunable specificity via modular ester design.

Challenges and Future Directions

Synthetic Scalability

Current synthesis methods suffer from moderate yields (70–85%) and reliance on hazardous reagents. Implementing solid acid catalysts, as demonstrated for dimethyl glycine esters, could enhance sustainability and scalability .

Biological Profiling

Comprehensive toxicological and pharmacokinetic studies are absent for this compound. Future research should prioritize in vivo efficacy trials and metabolite identification to assess therapeutic feasibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume